![molecular formula C10H15N5 B15310887 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that features both an imidazole and a pyridine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the 4-aminobutyl side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Aplicaciones Científicas De Investigación
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in drug design.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine depends on its specific biological target. In general, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. These interactions can involve binding to active sites, modulating enzyme activity, or altering gene expression pathways.
Comparación Con Compuestos Similares
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine can be compared to other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused imidazole-pyridine ring system but with a different fusion pattern, leading to different biological activities and properties.
Imidazo[4,5-c]pyridines: Another class of fused imidazole-pyridine compounds with distinct structural and functional characteristics.
Pyrido[2,3-d]pyrimidines: These compounds feature a fused pyridine-pyrimidine ring system and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific ring fusion pattern and the presence of the 4-aminobutyl side chain, which can significantly influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C10H15N5 |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
2-(4-aminobutyl)-1H-imidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C10H15N5/c11-6-2-1-3-9-13-7-4-5-8(12)14-10(7)15-9/h4-5H,1-3,6,11H2,(H3,12,13,14,15) |
Clave InChI |
UENQJUGGDZJFEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1NC(=N2)CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



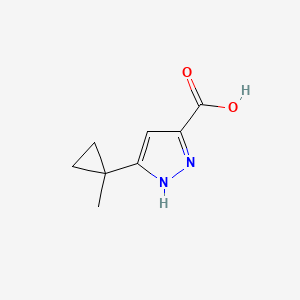
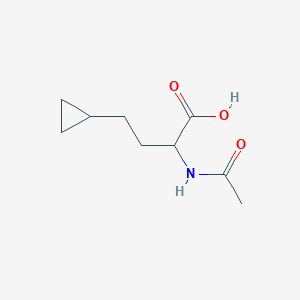
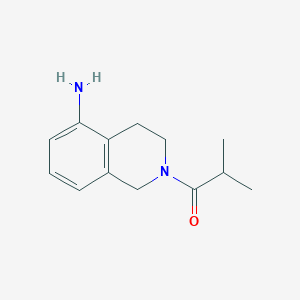
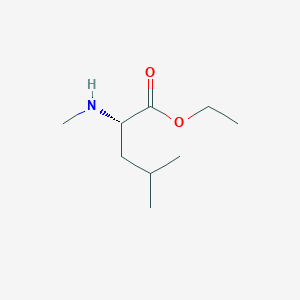

![rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B15310834.png)


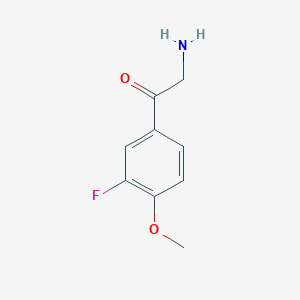
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
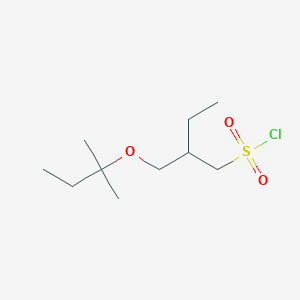
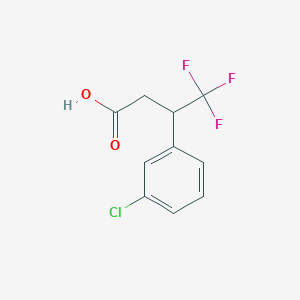
![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
